molecular formula C14H13NO2 B3801159 1-{6-[4-(hydroxymethyl)phenyl]-3-pyridinyl}ethanone

1-{6-[4-(hydroxymethyl)phenyl]-3-pyridinyl}ethanone

Cat. No.: B3801159
M. Wt: 227.26 g/mol
InChI Key: ZQXJXOVWNKMLIC-UHFFFAOYSA-N
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Description

The compound “1-{6-[4-(hydroxymethyl)phenyl]-3-pyridinyl}ethanone” is an organic compound consisting of a pyridine ring attached to a phenyl group via an ethanone linker . The phenyl group is substituted with a hydroxymethyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Suzuki-Miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Fourier Transform Infrared Spectroscopy (FTIR) can be used to identify functional groups, Nuclear Magnetic Resonance (NMR) can provide information about the hydrogen and carbon atoms in the molecule , and UV-Vis spectroscopy can give insights into the electronic structure .


Chemical Reactions Analysis

The compound may undergo reactions at the benzylic position (the carbon adjacent to the aromatic ring), such as free radical bromination, nucleophilic substitution, and oxidation .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility can be determined through various experimental methods .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a chemical. They include details on toxicity, safety precautions, and first-aid measures .

Properties

IUPAC Name

1-[6-[4-(hydroxymethyl)phenyl]pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(17)13-6-7-14(15-8-13)12-4-2-11(9-16)3-5-12/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXJXOVWNKMLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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